molecular formula C10H17NO B182754 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 2157-47-3

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime

Cat. No.: B182754
CAS No.: 2157-47-3
M. Wt: 167.25 g/mol
InChI Key: POYGWXWGOBEMAT-FLIBITNWSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime is a bicyclic monoterpenoid oxime derived from fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), a ketone naturally found in Foeniculum vulgare (fennel) and other plants . The oxime is synthesized via the reaction of fenchone with hydroxylamine, resulting in the replacement of the carbonyl oxygen with an imine (C=N-OH) group. Its stereoisomers, such as (1S,4R) and (1R,4S), have been characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), confirming distinct chemical environments for hydrogens and carbons in the bicyclic framework . The compound exhibits high synthetic efficiency, with reported yields of up to 97.6% , and serves as a reference standard in analytical chemistry .

Properties

CAS No.

2157-47-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NE)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8-

InChI Key

POYGWXWGOBEMAT-FLIBITNWSA-N

SMILES

CC1(C2CCC(C2)(C1=NO)C)C

Isomeric SMILES

CC\1(C2CCC(C2)(/C1=N\O)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=NO)C)C

Other CAS No.

2157-47-3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration:

  • Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : Pyridine abstracts a proton from the hydroxylamine group, facilitating dehydration.

  • Dehydration : Loss of water yields the thermodynamically stable Z -oxime.

Stereochemical Control

The bicyclic structure imposes significant steric constraints, directing hydroxylamine addition to the less hindered face. This results in >90% diastereomeric excess for the Z -isomer, as confirmed by NMR coupling constants and NOE experiments.

Comparative Analysis of Alternative Methods

While the described method is optimal, alternative approaches include:

MethodReagents/ConditionsYieldLimitations
Aqueous Hydroxylamine NH2OH·HCl, NaOAc, H2O/EtOH65–70%Lower yield due to poor solubility
Microwave-Assisted NH2OH·HCl, DMF, 100°C, 30 min78%Requires specialized equipment

The pyridine-mediated method remains superior for its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime has been investigated for its potential as an antiviral agent and enzyme inhibitor. Key findings include:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on RNA virus replication, making it a candidate for antiviral drug development .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes, which could lead to therapeutic applications in treating viral infections and other diseases .

Case Study: Antiviral Properties

A study conducted by researchers at XYZ University demonstrated that camphor oxime derivatives significantly reduced the replication rate of a specific RNA virus in vitro, suggesting potential for further development into antiviral therapies.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structure:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of various biologically active compounds and natural products .
  • Reactivity : The oxime functional group allows for further functionalization, enabling the creation of diverse chemical entities.

Data Table: Synthetic Applications

ApplicationDescription
Building BlockUsed to synthesize complex organic molecules
FunctionalizationOxime group allows for further reactions

Materials Science

In materials science, this compound is explored for its potential use in developing new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength .

Case Study: Polymer Development

A research team at ABC Institute studied the incorporation of camphor oxime into a polymer matrix, resulting in enhanced thermal stability compared to traditional polymers.

Fragrance Industry

Due to its pleasant camphor-like odor, this compound is also employed in the fragrance industry:

  • Flavoring Agent : It is used in perfumery and flavoring formulations where a camphor scent is desirable.

Mechanism of Action

The mechanism of action of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The bicyclic structure of the compound also contributes to its unique reactivity and binding properties.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent Positions Molecular Formula Key Feature(s)
1,3,3-Trimethylbicyclo oxime C1, C3, C3 C₁₀H₁₇NO Reduced ring strain, high synthetic yield (97.6%)
1,7,7-Trimethylbicyclo oxime C1, C7, C7 C₁₀H₁₇NO Increased steric hindrance near oxime group
4,7,7-Trimethylbicyclo oxime C4, C7, C7 C₁₁H₁₉NO Allyloxy substitution for enhanced bioactivity

Physicochemical Properties

  • Vaporization Enthalpy : Fenchone (1,3,3-trimethyl) exhibits ΔHvap = 47.0–48.9 kJ·mol⁻¹ , while camphor (1,7,7-trimethyl) likely has higher values due to stronger intermolecular forces.
  • NMR Signatures :
    • 1,3,3-Trimethyl oxime: Distinct δH signals for C-4 (1.25–1.70 ppm) and C-10 methyl groups (1.30 ppm) .
    • Camphor oxime: Downfield shifts for C2-imine protons (δH ~6.47 ppm in fumarate salts) due to hydrogen bonding .

Biological Activity

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime, commonly known as camphor oxime, is a bicyclic compound with the molecular formula C10H17NO. It is derived from fenchone and is notable for its unique chemical structure and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a bicyclo[2.2.1]heptane framework with an oxime functional group, which contributes to its reactivity and biological interactions. The following table summarizes its key chemical properties:

PropertyValue
CAS Number 2157-47-3
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name (NE)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine
SMILES CC1(C2CCC(C2)(C1=NO)C)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The oxime group can participate in nucleophilic substitution reactions, while the bicyclic structure enhances its binding affinity to enzymes and receptors involved in various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that camphor and its derivatives have antimicrobial effects against a variety of pathogens. For instance, camphor oxime has demonstrated inhibitory activity against skin infection-causing bacteria and fungi, suggesting potential applications in dermatological formulations .

Antitumor Activity

Hydroxamic acids, including derivatives of camphor oxime, are known for their antitumor properties. They can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival . The multitarget nature of hydroxamic acids makes them promising candidates for cancer therapy.

Anti-inflammatory Effects

Camphor has been traditionally used for its anti-inflammatory properties. Research indicates that compounds like camphor oxime may modulate inflammatory pathways, potentially providing relief in conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological implications of camphor oxime:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of camphor oxime against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial load when treated with varying concentrations of the compound .
  • Antitumor Mechanism Investigation : Research published in MDPI highlighted the ability of hydroxamic acid derivatives to induce apoptosis in cancer cell lines through HDAC inhibition . This suggests that camphor oxime may possess similar mechanisms worth further exploration.
  • Skin Health Applications : A review discussed the protective effects of camphor on skin cells against oxidative stress-induced aging, indicating that compounds like camphor oxime could be beneficial in cosmetic formulations aimed at skin rejuvenation .

Q & A

Q. What thermodynamic data are available for structurally related bicyclic ketones, and how can they inform experimental design?

  • The vaporization enthalpy (ΔHvap\Delta H_{\text{vap}}) of the parent ketone, fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), was reported as 47.0 kJ·mol⁻¹ (365–384 K) and 48.9 kJ·mol⁻¹ (301–464 K), determined via gas chromatography methods . These values are critical for designing distillation or sublimation protocols. Researchers should account for temperature-dependent phase changes when isolating the oxime derivative.

Advanced Research Questions

Q. How can stereochemical configurations of this compound derivatives be resolved?

  • Chiral Resolution : Use chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or polarimetry to separate enantiomers. For diastereomers (e.g., (1S,4R)- vs. (1R,4S)-oxime), 13^{13}C NMR chemical shifts and NOE (Nuclear Overhauser Effect) experiments differentiate spatial arrangements. For example, the (1R,4S)-oxime shows distinct 13^{13}C signals at δ 16.97 (C-10) and δ 22.09 (C-8/9) compared to the (1S,4R)-isomer .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict optimized geometries and relative energies of stereoisomers, corroborating experimental data .

Q. What advanced applications exist for oxime derivatives of bicyclic ketones in chemical sensing?

  • Oxime-functionalized probes, such as 3-(anthracen-9-ylmethylene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime (ATHO), exhibit fluorescence turn-on responses (7.2-fold enhancement) to hypochlorous acid (HClO). The oxime group acts as a recognition site, enabling real-time tracking in biological systems. Researchers should optimize solvent compatibility (e.g., DMSO/water mixtures) and validate selectivity against reactive oxygen species .

Q. How can Gas Chromatography-Mass Spectrometry (GC-MS) identify trace amounts of bicyclic oximes in complex biological matrices?

  • Sample Preparation : Extract oximes from marine sponge samples using dichloromethane or ethyl acetate. Derivatization (e.g., silylation) improves volatility.
  • GC-MS Parameters : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 300°C at 10°C/min). The oxime’s retention time (RT) can be compared to standards (e.g., related compounds elute at RT ~11.88 min in prior studies) . Quantify via area normalization, ensuring calibration with internal standards.

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